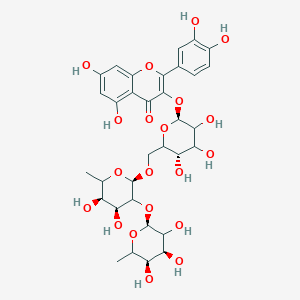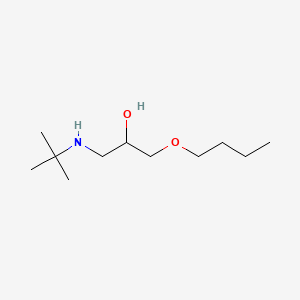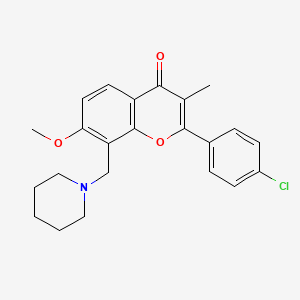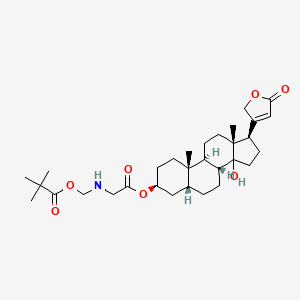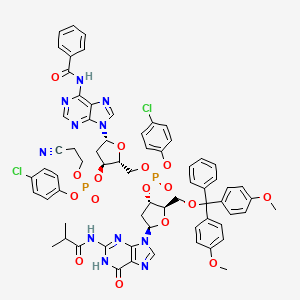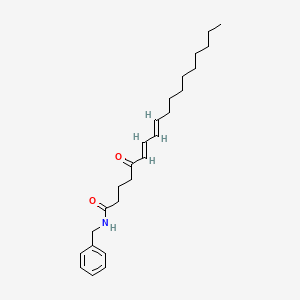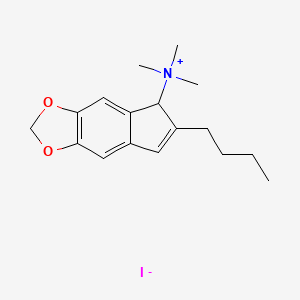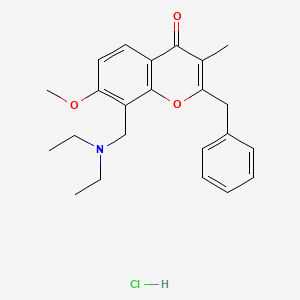
4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound belongs to the benzopyran family, known for its diverse biological activities and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride involves multiple steps, starting from basic organic molecules. The process typically includes:
Formation of the benzopyran core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: The diethylamino, methoxy, methyl, and phenylmethyl groups are introduced through various substitution reactions, often using reagents like alkyl halides and amines.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as crystallization and chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may:
Bind to enzymes or receptors: Modulating their activity.
Interfere with cellular processes: Such as signal transduction or gene expression.
Induce apoptosis: In cancer cells, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound with a simpler structure.
Chromone derivatives: Compounds with similar core structures but different substituents.
Isoxazole hybrids: Compounds combining benzopyran and isoxazole moieties.
Uniqueness
4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride is unique due to its specific substituents, which confer distinct biological activities and chemical properties.
Propiedades
Número CAS |
138833-29-1 |
|---|---|
Fórmula molecular |
C23H28ClNO3 |
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
2-benzyl-8-(diethylaminomethyl)-7-methoxy-3-methylchromen-4-one;hydrochloride |
InChI |
InChI=1S/C23H27NO3.ClH/c1-5-24(6-2)15-19-20(26-4)13-12-18-22(25)16(3)21(27-23(18)19)14-17-10-8-7-9-11-17;/h7-13H,5-6,14-15H2,1-4H3;1H |
Clave InChI |
UXGBNTMNPZPBQC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C)CC3=CC=CC=C3)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-hexylcarbamic acid](/img/structure/B15189904.png)
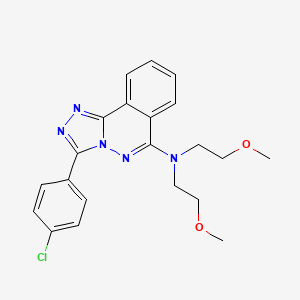
![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)
